molecular formula C25H42N4O9 B1446450 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea CAS No. 1456821-62-7

1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea

Cat. No. B1446450
CAS RN: 1456821-62-7
M. Wt: 542.6 g/mol
InChI Key: GOTZPPVFQRKPQA-UHFFFAOYSA-N
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Description

“1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea” is a chemical compound with the CAS Number: 1456821-62-7 . It has a molecular weight of 542.63 . The IUPAC name of this compound is 1-di-tert-butyl 4-dimethyl 4,4’- (carbonylbis (azanediyl))bis (piperidine-1,4-dicarboxylate) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H42N4O9/c1-22(2,3)37-20(33)28-13-9-24(10-14-28,17(30)35-7)26-19(32)27-25(18(31)36-8)11-15-29(16-12-25)21(34)38-23(4,5)6/h9-16H2,1-8H3,(H2,26,27,32) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

1,3-Disubstituted ureas with a piperidyl moiety, like 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea, have been studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors demonstrated substantial improvements in pharmacokinetic parameters and potency compared to previous inhibitors, showing potential in reducing hyperalgesia in inflammatory pain models (Rose et al., 2010).

N-tert-Butoxycarbonylation of Amines

The N-tert-butoxycarbonyl (N-Boc) moiety is crucial in peptide synthesis due to its resistance to racemization. Studies have shown efficient and environmentally benign methods for N-tert-butoxycarbonylation of amines, a process relevant to the creation of N-Boc-protected amino acids, which are essential in peptide synthesis (Heydari et al., 2007).

Synthesis of Piperazine Derivatives

Research has explored the synthesis of various piperazine derivatives from alpha-amino acids. These processes often involve the introduction of a methoxycarbonyl group, similar to the one found in 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea, and have applications in the development of pharmaceutical compounds (Veerman et al., 2003).

Interaction with Oxoanions

Studies on ureas such as 1,3-bis(4-nitrophenyl)urea, which share structural similarities with 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea, have revealed interesting interactions with various oxoanions. These interactions, involving hydrogen bonding, have potential implications in chemical sensing and molecular recognition (Boiocchi et al., 2004).

Chemoselective N-tert-Butoxycarbonylation

The chemoselective mono-N-Boc protection of structurally diverse amines has been studied using catalyst-free methods in water. This process is significant for synthesizing optically pure N-t-Boc derivatives of amines, which are important in various chemical syntheses (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-[[4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoylamino]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N4O9/c1-22(2,3)37-20(33)28-13-9-24(10-14-28,17(30)35-7)26-19(32)27-25(18(31)36-8)11-15-29(16-12-25)21(34)38-23(4,5)6/h9-16H2,1-8H3,(H2,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTZPPVFQRKPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)NC(=O)NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1456821-62-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456821-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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